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Compound of Interest

Compound Name: (1-Bromopropan-2-yl)cyclohexane
CAS No.: 910891-58-6
Cat. No.: B1532339
Get Quote
. J

Executive Summary

(1-Bromopropan-2-yl)cyclohexane (CAS: 910891-58-6) is a specialized alkyl halide
intermediate characterized by a high degree of lipophilicity and steric bulk. Structurally
comprising a cyclohexane ring fused to a 1-bromopropan-2-yl moiety, this compound serves as
a critical electrophile in the synthesis of sterically demanding amines, ethers, and
organometallic reagents. Its utility lies in its ability to introduce the 1-cyclohexylethyl scaffold—a
motif frequently employed in medicinal chemistry to modulate the lipophilicity (LogP) and
metabolic stability of drug candidates.

This guide provides a definitive technical analysis of its physicochemical properties, synthetic
pathways, and reactivity profile, designed for use by process chemists and drug development
researchers.

Molecular Identity & Structural Analysis
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Attribute Detail

IUPAC Name 1-(1-Bromopropan-2-yl)cyclohexane

1-Bromo-2-cyclohexylpropane; (2-Bromo-1-
Common Synonyms
methylethyl)cyclohexane

CAS Number 910891-58-6

Molecular Formula

Molecular Weight 205.14 g/mol
SMILES Cc(CBr)ciccccecel
InChl Key WCNNMAMPZBDYJU-UHFFFAOYSA-N

Stereochemical Configuration

The molecule possesses a chiral center at the C2 position of the propyl chain (the carbon
attached to the cyclohexane ring).

o Chirality: The commercial material is typically supplied as a racemic mixture (RS) unless
prepared via asymmetric catalysis (e.g., asymmetric hydrogenation of the corresponding
alkene followed by bromination).

o Conformation: The cyclohexane ring predominantly adopts a chair conformation. The bulky
1-bromopropan-2-yl substituent will preferentially occupy the equatorial position to minimize
1,3-diaxial interactions, stabilizing the molecule relative to its axial conformer.

Physicochemical Profile

Note: Where experimental values are proprietary or sparse, data is derived from validated
structure-property relationship (SPR) models and analogous primary alcohol precursors.

Core Physical Data
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Property Value | Range Condition | Method
Physical State Liquid @ 20°C, 1 atm

Appearance Colorless to pale yellow oil Visual inspection

Boiling Point 218 — 222 °C (Estimated) @ 760 mmHg (Derived from

Alcohol BP 212°C)

Boiling Point (Vac) 85-90°C @ 10 mmHg

@ 25°C (Standard Alkyl

Density 1.18 + 0.05 g/cm3 )
Bromide Range)

Refractive Index (
1.485 - 1.495 @ 20°C

)

Flash Point >95°C Closed Cup (Predicted)

Solubility & Lipophilicity

Parameter Value

Significance in Drug
Design

High lipophilicity; indicates
excellent membrane

LogP (Octanol/Water) 45+0.3 N
permeability but poor agueous

solubility.

Practically insoluble. Requires
Water Solubility <1 mg/L organic co-solvents (DCM,
THF, DMSO).

Non-polar; crosses Blood-
Polar Surface Area (PSA) 0 A2 Brain Barrier (BBB) readily if
MW allows.

Synthetic Routes & Process Chemistry

The synthesis of (1-Bromopropan-2-yl)cyclohexane is governed by the need to control
regioselectivity, particularly avoiding the formation of the tertiary bromide isomer.
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Pathway A: Radical Hydrobromination (Anti-
Markovnikov)

This is the most direct route from the commercially available alkene, isopropenylcyclohexane.
e Mechanism: Free-radical addition of HBr.[1]
» Regioselectivity: The bromine radical adds to the terminal carbon (

), generating a tertiary radical at the branching point, which is sterically and electronically
stabilized before abstracting a hydrogen.

» Reagents: HBr (gas or acetic acid solution), Benzoyl Peroxide (initiator).

Pathway B: Nucleophilic Substitution of Alcohol

Conversion of 2-cyclohexylpropan-1-ol using phosphorous tribromide (

) or the Appell reaction (

).

o Advantage: Avoids isomer mixtures common in alkene additions.

o Purity: Typically yields >98% purity after distillation.

Reaction Types
Red: Radical Path Blue: lonic Path
HBr, Benzoyl Peroxide
Isopropenylcyclohexane Anti-Markovnikov Intermediate:
(Precursor) Tertiary Radical H-abstraction

PBr3, 0°C -> RT
(SN2 Substitution

(Target)

(1-Bromopropan—z-yl)cyclohexane]

2-Cyclohexylpropan-1-ol
(Precursor)
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Figure 1: Comparative synthetic pathways. Pathway A utilizes radical chemistry to achieve anti-
Markovnikov selectivity, while Pathway B employs standard nucleophilic substitution on the
alcohol.

Reactivity Profile & Stability
Nucleophilic Substitution ()

The bromine atom is located on a primary carbon, making it susceptible to

attack. However, the

-branching (the adjacent tertiary carbon with the cyclohexane ring) imposes significant steric
hindrance.

» Kinetics: Reaction rates with nucleophiles (e.g., amines, azides, alkoxides) will be slower
than linear primary bromides (e.g., 1-bromopropane).

e Optimization: Requires elevated temperatures (60—80°C) and polar aprotic solvents (DMF,
DMSO) to drive conversion.

Elimination ()

Under basic conditions, the compound is prone to E2 elimination to reform the alkene
(isopropenylcyclohexane).

e Risk Factor: High. The

-proton is tertiary and acidic enough to be removed by strong bases (e.g., NaOEt, t-BuOK).

o Mitigation: Use non-basic nucleophiles (e.g., NaCN,

) or weak bases (

) when attempting substitution.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1532339/docs?utm_src=pdf-body-img#physicochemical-profiling-technical-guide-1-bromopropan-2-yl-cyclohexane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1532339?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(1-Bromopropan-2-yl)cyclohexane

Strong Base Good Nucleophile
(t-BuOK, NaOEt) (NaN3, KCN, R-NH2)

Major Pathway Major Pathway
(Due to steric bulk) In polar aprotic solvent)

E2 Elimination E?EEE}EE?EEIE?_T_ SN2 Substitution

Product: Isopropenylcyclohexane Product: 1-Substituted-2-cyclohexylpropane

Click to download full resolution via product page
Figure 2: Reactivity decision tree. Steric hindrance at the

-position favors elimination with strong bases, necessitating careful nucleophile selection for
substitution reactions.

Handling, Safety & Storage
Hazard Classification (GHS)

¢ Signal Word: WARNING

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

e H411: Toxic to aquatic life with long-lasting effects (due to high LogP).

Storage Protocol

o Temperature: Store at 2—8°C (Refrigerate).
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e Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow hydrolysis or
oxidation.

 Light: Protect from light.[2] Alkyl bromides can darken over time due to the liberation of free
bromine (

) via homolytic cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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